molecular formula C36H64O2Si B3392924 (3beta)-3-(TBDMSO)Olean-12-en-28-ol CAS No. 152487-61-1

(3beta)-3-(TBDMSO)Olean-12-en-28-ol

Cat. No.: B3392924
CAS No.: 152487-61-1
M. Wt: 557 g/mol
InChI Key: WPYBDOJHQDQXDD-AAXYPDHBSA-N
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Description

(3beta)-3-(TBDMSO)Olean-12-en-28-ol is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) ether group at the 3-beta position. Oleanolic acid and its derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-3-(TBDMSO)Olean-12-en-28-ol typically involves the protection of the hydroxyl group at the 3-beta position of oleanolic acid. This is achieved by reacting oleanolic acid with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

  • Dissolve oleanolic acid in anhydrous dichloromethane.
  • Add imidazole or pyridine to the solution.
  • Slowly add TBDMSCl to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The purification steps may include crystallization, distillation, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(3beta)-3-(TBDMSO)Olean-12-en-28-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like Jones reagent or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The TBDMS group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent (CrO3 in H2SO4), potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and hepatoprotective properties.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (3beta)-3-(TBDMSO)Olean-12-en-28-ol involves its interaction with various molecular targets and pathways. The compound is known to modulate signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in inflammation, cell proliferation, and apoptosis. By inhibiting these pathways, the compound exerts its anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: The parent compound of (3beta)-3-(TBDMSO)Olean-12-en-28-ol, known for its wide range of biological activities.

    Ursolic Acid: A structural isomer of oleanolic acid with similar biological properties.

    Betulinic Acid: Another pentacyclic triterpenoid with anti-cancer and anti-inflammatory activities.

Uniqueness

This compound is unique due to the presence of the TBDMS group, which enhances its stability and lipophilicity. This modification can improve the compound’s bioavailability and efficacy in biological systems compared to its parent compound, oleanolic acid.

Properties

IUPAC Name

[(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[tert-butyl(dimethyl)silyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H64O2Si/c1-30(2,3)39(11,12)38-29-16-17-33(8)27(32(29,6)7)15-18-35(10)28(33)14-13-25-26-23-31(4,5)19-21-36(26,24-37)22-20-34(25,35)9/h13,26-29,37H,14-24H2,1-12H3/t26-,27-,28+,29-,33-,34+,35+,36+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYBDOJHQDQXDD-AAXYPDHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O[Si](C)(C)C(C)(C)C)C)C)C2C1)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)CO)C)C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3beta)-3-(TBDMSO)Olean-12-en-28-ol
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(3beta)-3-(TBDMSO)Olean-12-en-28-ol
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